4-ethylphenyl phenylcarbamate
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Overview
Description
4-Ethylphenyl phenylcarbamate is an organic compound with the molecular formula C15H15NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is characterized by the presence of an ethyl group attached to the phenyl ring, making it distinct from other phenylcarbamates .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylphenyl phenylcarbamate can be synthesized through various methods. One common approach involves the reaction of 4-ethylphenol with phenyl isocyanate. This reaction typically occurs under mild conditions and does not require the use of metal catalysts . Another method involves the use of dimethyl carbonate as a carbamoylating agent in the presence of a suitable catalyst .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs flow systems to enhance efficiency and yield. The use of environmentally benign reagents, such as dimethyl carbonate, is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylphenyl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Ethylphenyl phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 4-ethylphenyl phenylcarbamate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
4-Formylphenyl-N-phenylcarbamate: This compound has a formyl group instead of an ethyl group, which affects its reactivity and applications.
Ethyl N-phenyl carbamate: This compound lacks the ethyl group on the phenyl ring, making it less sterically hindered.
Uniqueness: 4-Ethylphenyl phenylcarbamate is unique due to the presence of the ethyl group, which influences its chemical properties and reactivity. This structural feature makes it distinct from other phenylcarbamates and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
(4-ethylphenyl) N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-12-8-10-14(11-9-12)18-15(17)16-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCDPVWKSAFYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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